Peonidin 3-arabinoside is a naturally occurring anthocyanin pigment, a class of water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables. [, , , , , , , , , , ] It is commonly found in cranberries (Vaccinium oxycoccus and Vaccinium macrocarpon), [, , , , ] onions (Allium cepa), [] and the tree Cinnamomum camphora. [] Peonidin 3-arabinoside belongs to the flavonoid family of compounds. [] In scientific research, it serves as a subject of study for its potential health benefits, particularly its antioxidant properties. [, , , ]
Peonidin 3-arabinoside is commonly found in various fruits, especially in berries such as cranberries and bilberries. Its presence in these natural sources highlights its significance in both nutritional and pharmacological contexts. The extraction of this compound from plant materials often involves advanced chromatographic techniques to ensure purity and concentration.
Peonidin 3-arabinoside is classified as:
Peonidin 3-arabinoside can be synthesized through various methods, including:
The synthesis often employs reagents such as:
Peonidin 3-arabinoside consists of a peonidin core structure with an arabinose sugar attached at the 3-position. The molecular structure can be represented as follows:
The molecular weight of Peonidin 3-arabinoside is approximately 303.28 g/mol. Its structural features include:
Peonidin 3-arabinoside undergoes several chemical reactions, including:
Common reagents used in these reactions include:
Peonidin 3-arabinoside exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within biological systems. This mechanism involves:
Studies indicate that the bioactivity of peonidin derivatives depends on their absorption and metabolism within the human body. The compound's effectiveness is influenced by pH sensitivity, which affects its structural integrity and color .
Spectroscopic techniques such as UV-visible spectroscopy are employed to analyze its absorption characteristics, typically showing maximum absorption around 520 nm .
Peonidin 3-arabinoside has several notable applications:
The formation of the O-glycosidic bond between peonidin aglycone and arabinose is catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs). These enzymes specifically recognize the 3-hydroxyl group of the anthocyanidin C-ring and facilitate nucleophilic attack on the anomeric carbon of UDP-α-L-arabinose, resulting in β-linked peonidin 3-arabinoside [3] [5]. Structural analyses reveal that UGTs possess a conserved GT-B fold characterized by two Rossmann-like domains that create a catalytic cleft. Within this cleft, key residues (e.g., His20 and Gln84 in VvGT1) position the anthocyanidin acceptor while promoting deprotonation of the hydroxyl group [3] [6]. The catalytic mechanism involves a SN2-type inversion that establishes the β-configuration observed in natural peonidin 3-arabinoside [6].
Substrate specificity studies demonstrate that UGT79B1 orthologs exhibit strict regioselectivity for the 3-O position but display flexibility toward sugar donors, including UDP-arabinose, UDP-xylose, and UDP-galactose [5] [10]. Kinetic parameters vary significantly across plant species; in Vaccinium bracteatum, the catalytic efficiency (kcat/Km) for peonidin arabinosylation is 3.2-fold higher than in V. corymbosum, correlating with its elevated anthocyanin accumulation [10]. This enzymatic step represents a critical metabolic branch point where competition between different UGTs determines whether peonidin is channeled toward arabinosides, glucosides, or galactosides [3].
Table 1: Kinetic Parameters of Glycosyltransferases Involved in Peonidin 3-Arabinoside Biosynthesis
Plant Source | Enzyme | Km (µM) Peonidin | Km (µM) UDP-Arabinose | kcat (s⁻¹) | Specificity Constant (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|---|
Vaccinium bracteatum | VbUGT78 | 12.8 ± 1.2 | 28.5 ± 2.7 | 0.45 ± 0.03 | 15,200 |
Vaccinium corymbosum | VcUGT78 | 18.3 ± 1.7 | 35.2 ± 3.1 | 0.21 ± 0.02 | 4,750 |
Arabidopsis thaliana | UGT79B1 | 24.6 ± 2.3* | 41.8 ± 3.9* | 0.18 ± 0.01* | 3,020* |
Note: Parameters measured with cyanidin as substrate; structural similarity suggests comparable kinetics for peonidin [5]
Arabinose-conjugating UGTs belong primarily to the UGT78 and UGT79 families within the GT-B structural class. These enzymes localize to the cytosol and lack transmembrane domains, enabling interaction with soluble anthocyanidin substrates [3] [6]. Phylogenetic analyses cluster arabinosyltransferases separately from glucosyl- and galactosyltransferases, despite sharing low sequence identity (15-30%). Key determinants of sugar specificity reside in the N-terminal domain, where variable loops create distinct donor-binding pockets [3] [6]. Site-directed mutagenesis of residue D119 in VvGT1 (grape) altered donor preference from glucose to arabinose, confirming its role in sugar selection [6].
UGTs exhibit hierarchical organization within metabolic channels. In Solanaceae species, bifunctional enzymes like UGT708A6 catalyze both C- and O-glycosylation, but arabinosyltransferases in Vaccinium show strict O-glycosyltransferase activity [3]. The recently characterized VbUGT78 from V. bracteatum demonstrates exceptional efficiency, producing peonidin 3-arabinoside at rates 3.2-fold higher than its blueberry ortholog [10]. This efficiency stems from structural adaptations in its binding pocket that stabilize the planar conformation of peonidin via π-π stacking with Phe148 and hydrogen bonding with Glu84 [6] [10]. Post-translational modifications further modulate activity; phosphorylation at Ser129 enhances VcUGT78 turnover by 40% in ripe berries, providing a regulatory link to sugar signaling pathways [10].
Table 2: Structural Features of Arabinosyltransferases in Key Plant Species
Structural Feature | Role in Catalysis | Variant Residues in Arabinosyltransferases | Functional Impact |
---|---|---|---|
PSPG Motif | UDP-sugar binding | HCGWNS (Position 367-372 in VbUGT78) | Increased affinity for UDP-arabinose |
N-Terminal β-Sheet | Acceptor positioning | Phe148 (Hydrophobic) | Stabilizes planar anthocyanidin ring |
Catalytic His | Deprotonation of 3-OH group | His20 (Conserved) | Essential for nucleophile activation |
Variable Loop 3 | Donor sugar specificity | Asp119 (Polar) | Hydrogen bonding with arabinose C2-OH |
Phosphorylation Site | Post-translational regulation | Ser129 (C-terminal domain) | Enhanced activity upon phosphorylation |
The biosynthesis of peonidin 3-arabinoside occurs within physically linked biosynthetic gene clusters (BGCs) in plant genomes. In Solanaceae, a conserved BGC spanning 450 kb contains PAL, C4H, 4CL, CHS, F3H, DFR, ANS, and UGT79 genes [9]. This cluster exhibits tissue-specific epigenetic regulation through chromatin remodeling. Aboveground tissues (fruits) display open chromatin configurations with H3K4me3 marks and reduced DNA methylation, correlating with 15-fold higher UGT79 expression compared to root tissues, where the cluster is silenced by H3K27me3 marks [9].
The MYB-bHLH-WD40 (MBW) complex activates transcription by binding to cis-elements in UGT promoters. In V. bracteatum, VbMYBA strongly activates UGT78 and UGT79 promoters, with transactivation assays showing 3.5-fold higher activity than the blueberry VcMYBA ortholog [10]. This superior activation capacity stems from an extended N-terminal domain (23 aa) that enhances interaction with RNA polymerase II [10]. Epigenetic modifiers alter expression dynamics; histone deacetylase inhibitors like trichostatin A increase peonidin 3-arabinoside accumulation by 40% in Physalis cell cultures through chromatin decompaction at the BGC [4] [9].
Genetic subfunctionalization following gene duplication has generated specialized paralogs. In Physalis grisea, ancestral UGT79 duplicated into UGT79A (expressed in fruits) and UGT79B (expressed in roots). UGT79A preferentially utilizes anthocyanidins, while UGT79B shows broader specificity toward flavonols [9]. This specialization correlates with divergent cis-regulatory elements: UGT79A possesses MYB-binding motifs (MBSII) absent in UGT79B, enabling fruit-specific induction by anthocyanin-regulating MYBs [9]. These regulatory mechanisms collectively determine spatial and temporal patterns of peonidin 3-arabinoside accumulation across plant tissues.
Table 3: Distribution of Peonidin Derivatives in Plant Species
Plant Species | Dominant Tissues | Peonidin 3-Galactoside (%) | Peonidin 3-Glucoside (%) | Peonidin 3-Arabinoside (%) | Regulatory MYB Transcription Factor |
---|---|---|---|---|---|
Vaccinium bracteatum | Ripe berries | 22.3 ± 1.8 | 18.6 ± 1.4 | 59.1 ± 2.7 | VbMYBA |
Vaccinium corymbosum | Ripe berries | 31.5 ± 2.1 | 24.7 ± 1.9 | 43.8 ± 2.3 | VcMYBA |
Padus virginiana | Purple-red leaves | 15.2 ± 1.1 | 34.6 ± 2.4 | 50.2 ± 2.8 | PvMYB101 |
Physalis grisea | Fruits | 28.4 ± 1.9 | 21.3 ± 1.5 | 50.3 ± 2.6 | PgMYB2 |
Capsicum annuum (purple) | Fruit pericarp | 19.7 ± 1.3 | 45.2 ± 3.1 | 35.1 ± 2.2 | CaMYB1 |
Note: Values represent mean percentage of total peonidin derivatives ± SD [7] [8] [10]
Compound Names Mentioned in Text:
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